
Selenirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenirene is a three-membered heterocyclic compound containing selenium. It is structurally similar to other small ring compounds like epoxides and thiiranes, but with selenium replacing the oxygen or sulfur atom. This unique structure imparts distinct chemical properties to this compound, making it an interesting subject of study in the field of organoselenium chemistry.
Vorbereitungsmethoden
Selenirene can be synthesized through various methods, one of which involves the photolysis of 1,2,3-selenadiazole. This process includes irradiation of 1,2,3-selenadiazole in the presence of diethylamine, leading to the formation of selenoketene, which subsequently undergoes secondary photolysis to yield this compound . Another method involves selenoxide elimination, where selenoxides are decomposed to form alkenes, including this compound, under specific conditions .
Analyse Chemischer Reaktionen
Selenirene undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxides, which can further undergo elimination reactions.
Reduction: It can be reduced to form selenides.
Substitution: This compound can participate in substitution reactions where the selenium atom is replaced by other atoms or groups. Common reagents used in these reactions include diethylamine for photolysis and hydrogen peroxide for oxidation
Wissenschaftliche Forschungsanwendungen
Selenirene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoselenium compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating diseases related to oxidative stress.
Wirkmechanismus
The mechanism by which selenirene exerts its effects involves its ability to undergo various chemical transformations. The selenium atom in this compound can participate in redox reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in these reactions are primarily related to the formation and transformation of selenoketene and other selenium-containing intermediates .
Vergleich Mit ähnlichen Verbindungen
Selenirene is unique compared to other similar compounds such as epoxides and thiiranes due to the presence of selenium. This gives this compound distinct chemical properties, including higher reactivity and the ability to participate in unique redox reactions. Similar compounds include:
Epoxides: Three-membered rings containing oxygen.
Thiiranes: Three-membered rings containing sulfur.
Selenoxides: Oxidized forms of this compound
This compound’s unique properties make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
38156-25-1 |
|---|---|
Molekularformel |
C2H2Se |
Molekulargewicht |
105.01 g/mol |
IUPAC-Name |
selenirene |
InChI |
InChI=1S/C2H2Se/c1-2-3-1/h1-2H |
InChI-Schlüssel |
KCQKYPXAJRWWOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


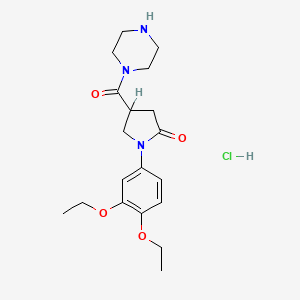

![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)

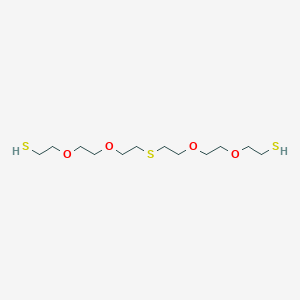
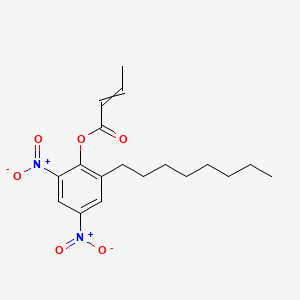

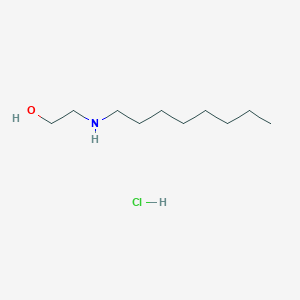
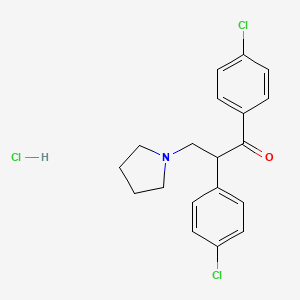
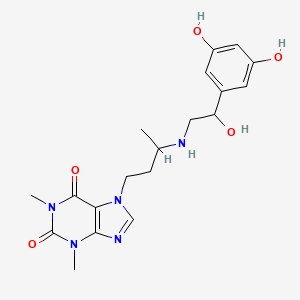
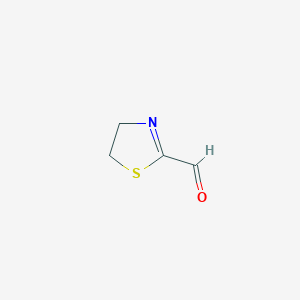
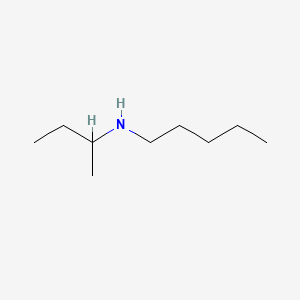
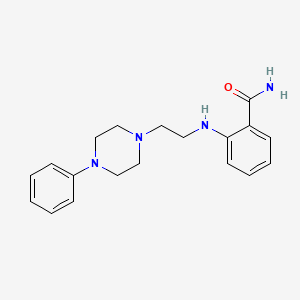
![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)
